
Ácido 2-formil-5-metilfenilborónico
Descripción general
Descripción
2-Formyl-5-methylphenylboronic acid is an organic compound with the molecular formula C8H9BO3 . It is a colorless and odorless powdery solid .
Molecular Structure Analysis
The molecular structure of 2-Formyl-5-methylphenylboronic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The average mass of the molecule is 163.966 Da, and the monoisotopic mass is 164.064468 Da .Chemical Reactions Analysis
Boronic acids, including 2-Formyl-5-methylphenylboronic acid, are known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of organoboron reagents with other organic compounds to form new carbon–carbon bonds .Physical And Chemical Properties Analysis
2-Formyl-5-methylphenylboronic acid has a predicted density of 1.20±0.1 g/cm3, a predicted boiling point of 375.3±52.0 °C, and a flash point of 180.8°C . Its vapor pressure is 2.68E-06mmHg at 25°C, and it has a refractive index of 1.54 .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Ácido 2-formil-5-metilfenilborónico: es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un método fundamental para la formación de enlaces carbono-carbono en química orgánica. La parte del ácido borónico de este compuesto reacciona con varios haluros o triflatos en presencia de un catalizador de paladio, lo que lleva a la formación de estructuras biarílicas. Estas estructuras son significativas en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos.
Química Medicinal: Descubrimiento de Fármacos
En el descubrimiento de fármacos, los grupos formilo y ácido borónico presentes en el This compound lo convierten en un bloque de construcción versátil para sintetizar nuevos candidatos a fármacos. Su estructura es propicia para crear moléculas bioactivas, lo que puede conducir al desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
- The primary target of 2-Formyl-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process .
- Specifically, the boronic acid group in 2-Formyl-5-methylphenylboronic acid participates in the SM coupling reaction to form new carbon-carbon bonds with other organic molecules.
- Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This step involves the exchange of ligands between the boron reagent and the palladium catalyst, leading to the formation of the desired carbon-carbon bond .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
(2-formyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKCZTKFYDEERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395566 | |
| Record name | 2-Formyl-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40138-17-8 | |
| Record name | B-(2-Formyl-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40138-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formyl-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307927.png)
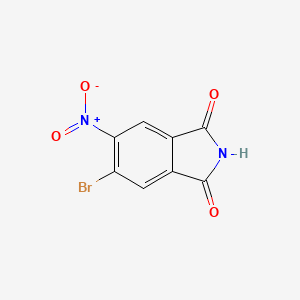

![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)
![5-[(Z)-(4-methoxyphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1307934.png)
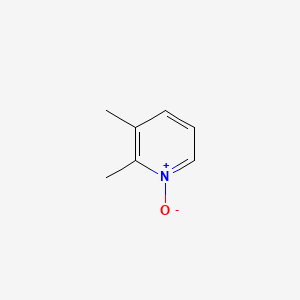
![1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B1307942.png)
![(Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307945.png)
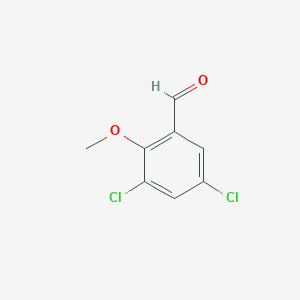
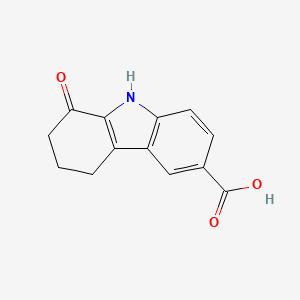
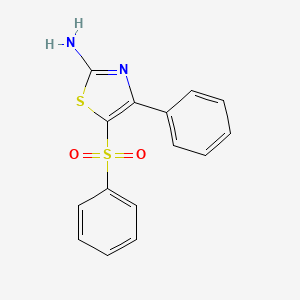
![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(4-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1307966.png)